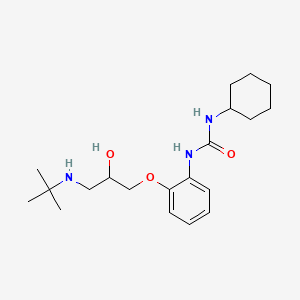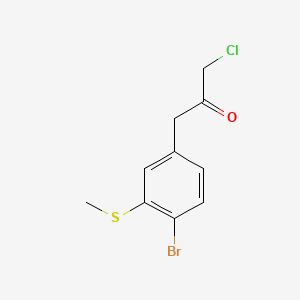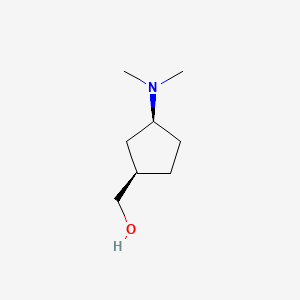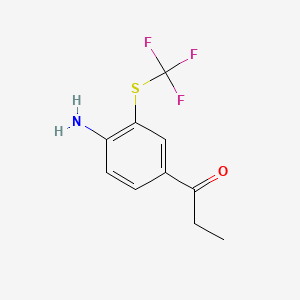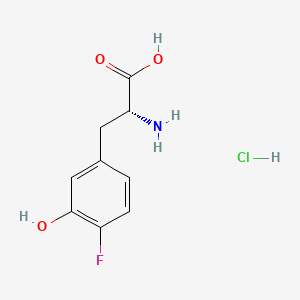
(R)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenylalanine derivative.
Fluorination: Introduction of the fluorine atom at the desired position on the phenyl ring.
Hydroxylation: Addition of the hydroxyl group to the phenyl ring.
Amination: Introduction of the amino group to the propanoic acid backbone.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways: Modulation of biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Lacks the fluorine atom.
®-2-Amino-3-(4-fluoro-phenyl)propanoic acid hydrochloride: Lacks the hydroxyl group.
Uniqueness
Fluorine Atom: Enhances the compound’s stability and bioavailability.
Hydroxyl Group: Increases the compound’s reactivity and potential for hydrogen bonding.
This detailed article provides a comprehensive overview of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11ClFNO3 |
|---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;/h1-2,4,7,12H,3,11H2,(H,13,14);1H/t7-;/m1./s1 |
InChI Key |
MAUGDVQDDJABMU-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)O)F.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


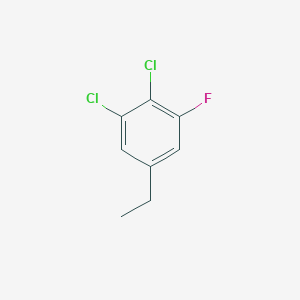
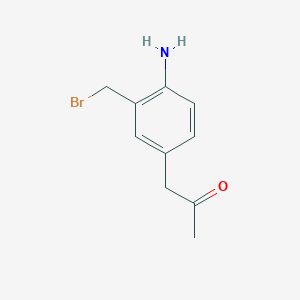
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
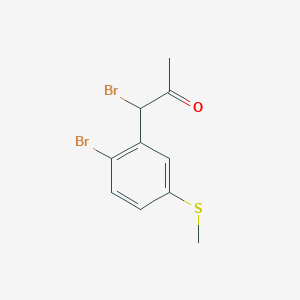
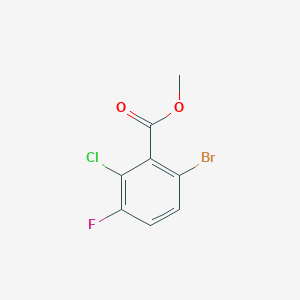
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
